molecular formula C10H11BF4O4 B1447115 (2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid CAS No. 1704073-53-9

(2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid

Cat. No. B1447115
M. Wt: 282 g/mol
InChI Key: LASZZVXQTQBUID-UHFFFAOYSA-N
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Description

  • SMILES Notation : FC(F)(F)OC1=CC=C(B(O)O)C(OCCCF)=C1

Scientific Research Applications

Optical Modulation and Sensing Applications

Phenyl boronic acids, including derivatives similar to the specified compound, have been utilized for optical modulation and saccharide sensing. For instance, phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes demonstrated quenching of near-infrared fluorescence in response to saccharide binding, indicating their potential in biosensing applications (Mu et al., 2012).

Catalysis and Organic Synthesis

Boron Lewis acids, closely related to the compound , have been highlighted for their efficacy in catalyzing metal-free hydroboration of imines, a key reaction in organic synthesis. This illustrates the potential of such compounds to act as catalysts in synthesizing a variety of organic molecules (Yin et al., 2017).

Material Science and Polymer Chemistry

Boronic acids are integral in the development of novel materials. For example, they have been used to synthesize novel arylene ether polymers with high glass-transition temperatures, indicating their utility in creating materials with exceptional thermal stability (Huang et al., 2007).

Antibacterial Activity

Research on (trifluoromethoxy)phenylboronic acids has explored their antimicrobial properties, suggesting potential applications in developing antibacterial agents. These studies have shown how the physicochemical properties of boronic acids can be tailored for specific biological applications (Adamczyk-Woźniak et al., 2021).

Analytical Chemistry

Boronic acid derivatives have also been developed for use in analytical chemistry, such as in the sensing of fluoride ions, demonstrating the versatility of boronic acids in chemical detection and analysis (Wade & Gabbaï, 2009).

Future Directions

: ChemScene - (2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid

properties

IUPAC Name

[2-(3-fluoropropoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BF4O4/c12-4-1-5-18-9-6-7(19-10(13,14)15)2-3-8(9)11(16)17/h2-3,6,16-17H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASZZVXQTQBUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(F)(F)F)OCCCF)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BF4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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